{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine
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Overview
Description
{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine is an organic compound that features a cyclobutyl ring substituted with a methoxyethyl group and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Attachment of the Propylamine Group: The final step involves the nucleophilic substitution of the cyclobutyl ring with propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or propylamine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Substituted products with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
Catalysis: {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamines: Compounds with similar cyclobutyl ring structures but different substituents.
Methoxyethyl Derivatives: Compounds with methoxyethyl groups attached to different core structures.
Propylamines: Compounds with propylamine groups attached to various rings or chains.
Uniqueness
{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine is unique due to its combination of a cyclobutyl ring, methoxyethyl group, and propylamine group, which imparts specific chemical and physical properties not found in other similar compounds.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclobutyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-3-8-12-10-11(5-4-6-11)7-9-13-2/h12H,3-10H2,1-2H3 |
InChI Key |
FJCIWCKSNRQEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1(CCC1)CCOC |
Origin of Product |
United States |
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